吲哚-2-乙酸

描述

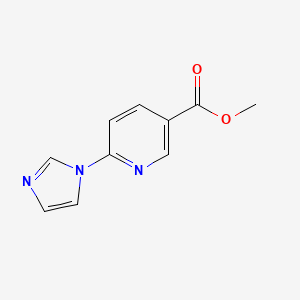

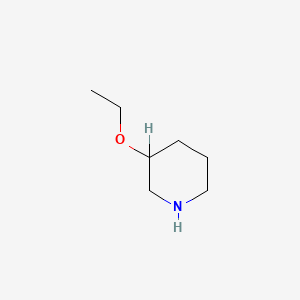

Indole-2-acetic acid (IAA) is an organic compound with the formula C10H9NO2. It is a derivative of indole, with an acetic acid group bound to the 2-position of the indole ring . IAA is a member of the class of compounds known as indole-3-acetic acid derivatives, which are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole .

Synthesis Analysis

IAA is synthesized in plants from the amino acid tryptophan . The predominant biosynthetic route to IAA in Arabidopsis thaliana is believed to be through the YUCCA pathway, in which tryptophan is converted to indole-3-pyruvic acid (IPyA), which is then converted to IAA by YUCCA flavin monooxygenase enzymes .

Molecular Structure Analysis

The molecular structure of IAA consists of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Attached to the 2-position of the indole ring is an acetic acid group .

Chemical Reactions Analysis

Indole, the core structure of IAA, is highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The 3-position is the most reactive site on the unsubstituted ring, due to its increased electron density and the greater stability of intermediate 1-A as compared to 1-B .

Physical And Chemical Properties Analysis

IAA has a molecular weight of 175.18 g/mol . It has a density of 1.4±0.1 g/cm^3, a boiling point of 415.0±20.0 °C at 760 mmHg, and a flash point of 204.8±21.8 °C .

科学研究应用

Plant Growth Promotion

Indole-2-acetic acid (IAA) is known to promote plant growth by influencing root growth after germination, affecting flowering time, and regulating plant sugar metabolism. It is produced by certain bacteria like Stenotrophomonas maltophilia Sg3 and Bacillus cereus GR12, which can increase the number of pods in edamame beans .

作用机制

Target of Action

Indole-2-acetic acid (IAA) is a plant hormone produced by the degradation of tryptophan in higher plants . It binds with high affinity to multiple receptors, making it a valuable tool for treatment and the development of new useful derivatives .

Mode of Action

IAA enters the cell through auxin-influx carriers and rapidly controls auxin-responsive gene expression by regulating the degradation of Aux/IAA repressor proteins . This interaction with its targets leads to a series of physiological and biochemical reactions in the plant, ultimately leading to morphological changes .

Biochemical Pathways

IAA can be produced from tryptophan by tryptophanase in many bacterial species . Various bacterial strains have obtained the ability to transform and degrade indole . The characteristics and pathways for indole degradation have been investigated for a century, and the functional genes for indole aerobic degradation have also been uncovered recently .

Pharmacokinetics

It is known that indole derivatives are fast and nearly completely absorbed . The concentrations of IAA in tumor, plasma, and liver were 306 ± 64, 885 ± 93, and 675 ± 46 μ m, respectively .

Result of Action

IAA plays a significant role in plant growth and development . It stimulates root and fruit formation and activates the plant’s immune system against biotic and abiotic factors harmful to the plant . It has been found to have an effect on plant growth, such as promoting root growth after germination, influencing flowering time, and regulating plant sugar metabolism .

Action Environment

The action of IAA is influenced by environmental factors. For instance, certain bacteria known to beneficially influence plant growth and development can lead to higher IAA production through both tryptophan-dependent and -independent pathways . This suggests that the environment, particularly the presence of certain bacteria, can influence the action, efficacy, and stability of IAA .

安全和危害

IAA is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest .

未来方向

Indole-based compounds, such as IAA, are commonly used as plant growth regulators in agricultural settings . Recent research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases . Indole acetic acid is known to speed up the root initiation on vegetative growth and propagation .

属性

IUPAC Name |

2-(1H-indol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-10(13)6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPBEBWGSGFROG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402511 | |

| Record name | INDOLE-2-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32588-36-6 | |

| Record name | INDOLE-2-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(4-Isopropylphenyl)acryloyl]phenyl methanesulfonate](/img/structure/B1308548.png)

![2-[3-(2-ethoxyphenyl)prop-2-enoylamino]acetic Acid](/img/structure/B1308552.png)

![7-Nitrobenzo[d]thiazol-2-amine](/img/structure/B1308554.png)

![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)-2-propenenitrile](/img/structure/B1308566.png)

![4-[2-(2-Fluorophenyl)ethyl]piperidine](/img/structure/B1308568.png)